molecular formula C17H14O3 B2795251 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one CAS No. 130182-00-2

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one

Cat. No. B2795251
CAS RN: 130182-00-2
M. Wt: 266.296
InChI Key: FRFGBBUZDWJTET-UHFFFAOYSA-N
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Description

“6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 130182-00-2 . It has a molecular weight of 266.3 .


Synthesis Analysis

The synthesis of coumarin derivatives, which includes “6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one”, has been a topic of interest for many organic and pharmaceutical chemists . The Pechmann coumarin synthesis method is one of the commonly used methods for synthesizing such compounds .


Molecular Structure Analysis

The InChI Code for “6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one” is 1S/C17H14O3/c1-2-11-8-14-13 (12-6-4-3-5-7-12)9-17 (19)20-16 (14)10-15 (11)18/h3-10,18H,2H2,1H3 .

Scientific Research Applications

Antioxidant Activity

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one has been studied for its potent antioxidant properties. This compound can neutralize free radicals, thereby reducing oxidative stress in biological systems. This makes it a valuable candidate for developing treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Effects

Research has shown that 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one exhibits significant anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This property is particularly useful in the development of therapies for chronic inflammatory conditions like arthritis and inflammatory bowel disease .

Anticancer Potential

This compound has demonstrated promising anticancer properties in various studies. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. The ability to target cancer cells while sparing normal cells makes it a potential candidate for cancer treatment, particularly for cancers such as breast, lung, and colon cancer .

Antimicrobial Activity

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one has been found to possess antimicrobial properties against a range of bacterial and fungal pathogens. This makes it a potential candidate for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant infections .

Neuroprotective Effects

Studies have indicated that this compound has neuroprotective properties, which can protect neurons from damage and death. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where neuronal damage is a hallmark .

Cardioprotective Properties

Research has also explored the cardioprotective effects of 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one. It can help in reducing the risk of cardiovascular diseases by improving heart function, reducing lipid levels, and preventing the formation of atherosclerotic plaques .

properties

IUPAC Name

6-ethyl-7-hydroxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-2-11-8-14-13(12-6-4-3-5-7-12)9-17(19)20-16(14)10-15(11)18/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFGBBUZDWJTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one

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